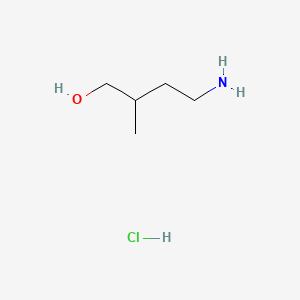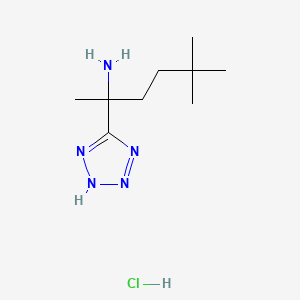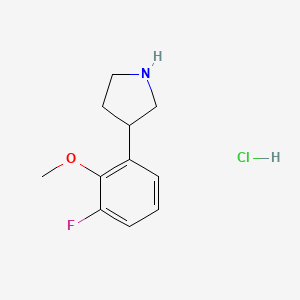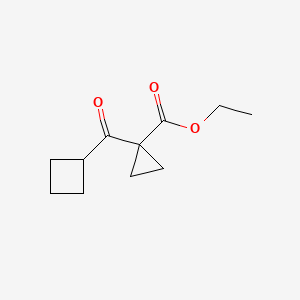
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyrrolidine ring, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
The synthesis of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the fluorine and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the fluorine or trifluoromethyl groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans can be compared with other similar compounds, such as:
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical properties and applications.
rac-(3R,4S)-3-chloro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans: The presence of a chlorine atom instead of fluorine results in different reactivity and potential uses. The uniqueness of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans lies in its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8ClF4N |
|---|---|
Molekulargewicht |
193.57 g/mol |
IUPAC-Name |
(3S,4R)-3-fluoro-4-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4-2-10-1-3(4)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m1./s1 |
InChI-Schlüssel |
KHFRGVLNGZQOSZ-VKKIDBQXSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)F)C(F)(F)F.Cl |
Kanonische SMILES |
C1C(C(CN1)F)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)


![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)




![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)

